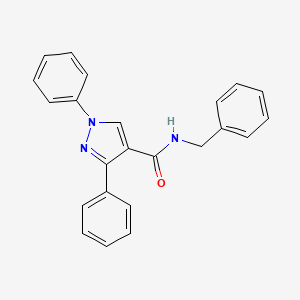

N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Description

Properties

CAS No. |

141545-17-7 |

|---|---|

Molecular Formula |

C23H19N3O |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-benzyl-1,3-diphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C23H19N3O/c27-23(24-16-18-10-4-1-5-11-18)21-17-26(20-14-8-3-9-15-20)25-22(21)19-12-6-2-7-13-19/h1-15,17H,16H2,(H,24,27) |

InChI Key |

XYWLPVLNMMFNKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Pyrazole-4-Carboxylic Acid Intermediate

Vilsmeier-Haack Formylation of Pyrazole Precursors

The synthesis typically begins with the preparation of pyrazole-4-carbaldehyde derivatives. As demonstrated in studies on analogous pyrazole compounds, the Vilsmeier-Haack reaction is employed to introduce a formyl group at the 4-position of the pyrazole ring. For example, 1,3-diphenyl-1H-pyrazole is treated with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under reflux to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Key Reaction Conditions:

Oxidation to Pyrazole-4-Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) in a pyridine-water system:

$$

\text{1,3-Diphenyl-1H-pyrazole-4-carbaldehyde} \xrightarrow[\text{H}2\text{O, Pyridine}]{\text{KMnO}4} \text{1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid}

$$

Conditions :

Conversion to Acid Chloride and Amidation

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Subsequent reaction with N-benzylamine in the presence of a base (e.g., triethylamine) yields the target carboxamide:

$$

\text{1,3-Diphenyl-1H-pyrazole-4-carbonyl Chloride} + \text{N-Benzylamine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{N-Benzyl-1,3-Diphenyl-1H-Pyrazole-4-Carboxamide}

$$

Optimization Data :

One-Step Oxidative Coupling Method

Direct Synthesis from Pyrazole-4-Carbaldehyde and N-Benzylamine

A patent (WO2015032859A1) describes a streamlined one-step oxidative coupling process. This method avoids intermediate isolation by reacting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde directly with N-benzylcyclopropylamine hydrochloride in the presence of an oxidant and catalyst:

$$

\text{1,3-Diphenyl-1H-pyrazole-4-carbaldehyde} + \text{N-Benzylamine} \xrightarrow[\text{Oxidant}]{\text{Catalyst}} \text{this compound}

$$

Advantages Over Multi-Step Synthesis:

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Steps | Typical Yield | Key Limitations |

|---|---|---|---|

| Multi-Step Synthesis | 3 | 60–75% | Time-intensive; intermediate purification |

| One-Step Oxidative | 1 | ~70%* | Requires precise stoichiometry of oxidant |

Industrial and Laboratory-Scale Modifications

Solvent Optimization

Catalyst Systems

Alternative catalysts such as copper(I) iodide or palladium complexes have been explored for similar oxidative amidation reactions, though Fe/Ca systems remain dominant for cost reasons.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Pyrazole derivatives can undergo oxidation reactions, often using reagents like bromine or oxygen in DMSO.

Reduction: Reduction reactions can be performed using hydrogenation techniques, often with metal catalysts.

Substitution: N-arylation of pyrazoles can be achieved using aryl halides in the presence of copper powder and appropriate ligands.

Common Reagents and Conditions:

Oxidation: Bromine, oxygen in DMSO.

Reduction: Hydrogen gas with metal catalysts.

Substitution: Aryl halides, copper powder, and ligands like KOtBu.

Major Products:

Oxidation: Various oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: N-arylpyrazoles.

Scientific Research Applications

Mechanism of Action

Molecular Targets and Pathways:

- Pyrazole derivatives, including N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, often target enzymes like CDKs, inhibiting their activity and thereby affecting cell proliferation .

- The compound’s mechanism involves binding to the active site of the enzyme, disrupting its function and leading to antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxamide Derivatives

Key Observations

Substituent Effects on Bioactivity: The benzyl group in N-benzyl-1,3-diphenyl analogs enhances MEK inhibition but shows moderate insecticidal activity . Replacing benzyl with 4-cyano-pyrazolyl (as in ) significantly improves insecticidal potency, likely due to increased electron-withdrawing effects and RyR binding affinity . Halogenation (e.g., chlorophenyl groups in ) enhances receptor binding, as seen in the CB1 antagonist with sub-nanomolar IC₅₀ . Heterocyclic replacements (e.g., triazole in ) alter target selectivity, shifting activity from kinases to metabolic enzymes like GLS .

Pharmacological Optimization: Fluorination in linkers (e.g., ) may improve metabolic stability but requires further validation . Phenoxy and amino groups () enhance solubility but reduce potency compared to halogenated analogs .

Structural Insights :

Biological Activity

N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often implicated in cancer progression. The compound's structure allows it to bind effectively to the active sites of these kinases, disrupting their function and leading to antiproliferative effects on cancer cells .

Molecular Targets

- Cyclin-dependent Kinases (CDKs) : Inhibition of CDK1/Cdc2 has been demonstrated, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cell lines such as MCF-7 and HeLa .

- Mitogen-Activated Protein Kinase (MAPK) Pathway : The compound also acts as a MEK inhibitor, which is significant in blocking pathways involved in tumorigenesis. For instance, a derivative showed potent inhibitory activity against MEK1 with an IC50 of 91 nM .

Biological Evaluation

Recent studies have highlighted the compound's efficacy against various cancer types. Below are key findings from recent research:

The compound has shown promising results in inhibiting cell proliferation across various cancer types, including lung, breast, and pancreatic cancers.

Case Studies

- Anticancer Activity : A study synthesized several derivatives of this compound and evaluated their anticancer properties. Notably, one derivative exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong antiproliferative activity .

- Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with this compound induced G2/M phase arrest in MCF-7 cells. Western blotting indicated a reduction in CDK1 expression levels post-treatment, further confirming its role as a CDK inhibitor .

- Apoptosis Induction : The Hoechst staining method confirmed that the compound induces apoptosis in treated cancer cells, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.